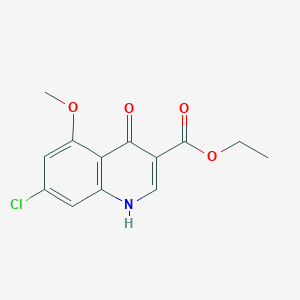

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is an organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 7th position, a methoxy group at the 5th position, and an ethyl ester at the 3rd position. It is a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide and ethyl acetate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Esterification: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 7-amino or 7-thio derivatives.

Reduction: Formation of 4-hydroxy derivatives.

Oxidation: Formation of 5-hydroxy derivatives.

Scientific Research Applications

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It interacts with enzymes and receptors involved in cellular processes.

Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives:

Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group at the 8th position.

Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a chloro group at the 5th position and a different oxidation state at the 2nd position.

Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with additional methyl groups at the 7th and 8th positions.

These comparisons highlight the unique substitutions and functional groups that differentiate this compound from other similar compounds, contributing to its distinct chemical and biological properties.

Biological Activity

Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 92397-21-2) is a compound belonging to the quinoline family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₂ClN₁O₄

- Molecular Weight : 281.69 g/mol

- Structure : The compound features a chloro and methoxy group, contributing to its reactivity and biological activity.

Biological Activities

This compound exhibits several biological activities:

Antimicrobial Activity

Research has indicated that compounds in the quinoline series exhibit significant antimicrobial properties. In particular, derivatives of ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. For instance, in vitro studies on human breast cancer cell lines revealed that treatment with ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline resulted in significant cell death and reduced proliferation rates .

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models . This activity could be beneficial for conditions characterized by chronic inflammation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline. The results highlighted its potential as a lead compound for developing new antibiotics against resistant strains .

- Cancer Research : In a laboratory setting, researchers investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant decrease in cell viability and marked morphological changes indicative of apoptosis after treatment with varying concentrations of the compound over 48 hours .

- Inflammation Model : In an animal model of arthritis, administration of ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Properties

CAS No. |

6324-16-9 |

|---|---|

Molecular Formula |

C13H12ClNO4 |

Molecular Weight |

281.69 g/mol |

IUPAC Name |

ethyl 7-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12ClNO4/c1-3-19-13(17)8-6-15-9-4-7(14)5-10(18-2)11(9)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

UEASNPAQATXGSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.